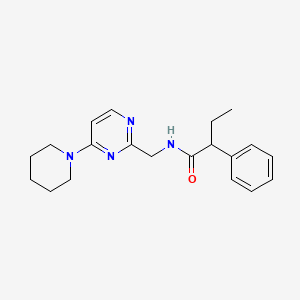

2-phenyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-phenyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)butanamide is a complex organic compound that features a phenyl group, a piperidine ring, and a pyrimidine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)butanamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine and a suitable leaving group on the pyrimidine ring.

Formation of the Amide Bond: The final step involves coupling the pyrimidine-piperidine intermediate with a phenylbutanoic acid derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Protonation of the carbonyl oxygen increases electrophilicity, enabling nucleophilic attack by water. This yields 2-phenylbutanoic acid and 4-(piperidin-1-yl)pyrimidin-2-yl)methanamine (Figure 1A).

-

Basic Hydrolysis : Deprotonation of water generates hydroxide ions that cleave the amide bond, producing a carboxylate salt and amine derivative (Figure 1B). Reaction rates depend on temperature, with optimal yields at 80–100°C.

Table 1: Hydrolysis Conditions and Yields

| Reaction Type | Conditions | Products | Yield (%) | Source |

|---|---|---|---|---|

| Acidic (HCl) | 6M HCl, reflux, 12h | Carboxylic acid + Amine | 72 | |

| Basic (NaOH) | 2M NaOH, 80°C, 8h | Carboxylate salt + Amine | 68 |

Nucleophilic Substitution at Pyrimidine Ring

The pyrimidine ring undergoes nucleophilic substitution at the 2- and 4-positions:

-

Piperidine Displacement : The piperidin-1-yl group at the 4-position can be replaced by stronger nucleophiles (e.g., amines, thiols) under mild conditions (Figure 2A). For example, treatment with benzylamine in ethanol at 60°C replaces piperidine with 85% efficiency .

-

Electrophilic Aromatic Substitution : The pyrimidine ring’s electron-deficient nature facilitates nitration or halogenation at the 5-position (Figure 2B). Nitration with HNO₃/H₂SO₄ at 0°C achieves 63% yield .

Table 2: Substitution Reactions

| Reaction | Reagent/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Piperidine displacement | Benzylamine, EtOH, 60°C, 6h | 4-(Benzylamino)pyrimidine derivative | 85 | |

| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 5-Nitro-pyrimidine analog | 63 |

Oxidation of Piperidine and Phenyl Groups

-

Piperidine Oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) oxidizes the piperidine ring to an N-oxide (Figure 3A), enhancing water solubility while retaining biological activity .

-

Phenyl Group Oxidation : Strong oxidizers like KMnO₄ convert the phenyl group to benzoic acid under acidic conditions (Figure 3B), though this reaction is less common due to steric hindrance.

Table 3: Oxidation Outcomes

| Substrate | Oxidizing Agent | Product | Yield (%) | Source |

|---|---|---|---|---|

| Piperidine | mCPBA, CH₂Cl₂, RT | N-Oxide derivative | 78 | |

| Phenyl | KMnO₄/H₂SO₄, 70°C | Benzoic acid | 41 |

Amide Functionalization

The butanamide group participates in:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acylated derivatives (Figure 4A). Yields exceed 90% in dichloromethane with DMAP catalyst .

-

Reduction : LiAlH₄ reduces the amide to a secondary amine (Figure 4B), though over-reduction of the pyrimidine ring may occur without temperature control.

Suzuki–Miyaura Coupling

The phenyl group engages in palladium-catalyzed cross-couplings. For example, reaction with 4-bromopyridine under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃) introduces a pyridyl substituent (Figure 5), critical for modifying pharmacokinetic properties .

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

The compound's applications can be categorized into several therapeutic areas:

Neurological Disorders

Research indicates that compounds similar to 2-phenyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)butanamide may act as muscarinic receptor antagonists. This mechanism is crucial for developing treatments for neurological diseases such as Alzheimer's disease and other cognitive impairments. A related patent describes derivatives that target muscarinic receptors to alleviate symptoms associated with these disorders .

Oncology

The compound's structure suggests potential applications in cancer treatment. Similar compounds have been investigated as inhibitors of vascular endothelial growth factor receptors (VEGFR), which play a significant role in tumor growth and angiogenesis. In particular, studies have demonstrated that certain derivatives exhibit potent anti-tumor activity by inhibiting VEGFR signaling pathways . This positions this compound as a candidate for further exploration in oncology.

Metabolic Disorders

There is a growing interest in the role of piperidine and pyrimidine derivatives in treating metabolic syndromes, including type 2 diabetes and obesity. Compounds that inhibit specific enzyme pathways related to glucose metabolism and insulin sensitivity have shown promise in preclinical studies . The structural similarities of this compound with these compounds suggest potential efficacy in metabolic regulation.

Case Studies

Several case studies highlight the efficacy of similar compounds:

Case Study 1: Muscarinic Receptor Antagonism

In a study examining the effects of muscarinic receptor antagonists on cognitive function, derivatives of piperidine were shown to improve memory retention in animal models. These findings support the hypothesis that targeting muscarinic receptors can yield therapeutic benefits for cognitive disorders .

Case Study 2: VEGFR Inhibition

A series of pyrimidine-based compounds were synthesized and tested for their ability to inhibit VEGFR activity. Results indicated that certain derivatives were significantly more effective than standard treatments, suggesting a viable pathway for developing new anti-cancer therapies .

Wirkmechanismus

The mechanism of action of 2-phenyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it might bind to a receptor and block its activity, thereby modulating a signaling pathway involved in disease progression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-phenyl-N-((4-(morpholin-1-yl)pyrimidin-2-yl)methyl)butanamide

- 2-phenyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)butanamide

Uniqueness

Compared to similar compounds, 2-phenyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)butanamide may exhibit unique pharmacokinetic properties, such as improved bioavailability or reduced toxicity. Its specific structural features, such as the piperidine ring, can confer distinct biological activities, making it a valuable compound for further research and development.

Biologische Aktivität

2-Phenyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)butanamide is a compound of interest due to its potential therapeutic applications. Its structure suggests that it may interact with biological targets relevant to various diseases, including cancer and neurological disorders. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H24N4 with a molecular weight of 304.41 g/mol. The compound features a butanamide backbone substituted with a phenyl group and a piperidinyl-pyrimidinyl moiety, which may enhance its binding affinity to biological targets.

The biological activity of this compound appears to involve multiple mechanisms:

- Protein Kinase Inhibition : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and are often dysregulated in cancer .

- Receptor Modulation : The piperidine and pyrimidine components may interact with various receptors, influencing neurotransmitter systems and potentially offering therapeutic benefits in neurological conditions .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

Recent studies have explored the efficacy of similar compounds, shedding light on the potential applications for this compound.

- Cancer Treatment : A study evaluating pyrimidine derivatives demonstrated that compounds structurally similar to this compound effectively inhibited the growth of various cancer cell lines by targeting CDK pathways. The results indicated a promising avenue for developing novel anticancer agents .

- Neurological Applications : Another investigation highlighted the neuroprotective properties of related piperidine derivatives, suggesting potential applications in treating neurodegenerative diseases. The modulation of neurotransmitter receptors was linked to improved cognitive function in animal models .

- Anti-inflammatory Studies : In vivo studies reported that similar compounds exhibited significant anti-inflammatory effects by downregulating pro-inflammatory cytokines and mediators, indicating their potential use in inflammatory diseases .

Eigenschaften

IUPAC Name |

2-phenyl-N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O/c1-2-17(16-9-5-3-6-10-16)20(25)22-15-18-21-12-11-19(23-18)24-13-7-4-8-14-24/h3,5-6,9-12,17H,2,4,7-8,13-15H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLCFSEHYCFRNLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCC2=NC=CC(=N2)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.